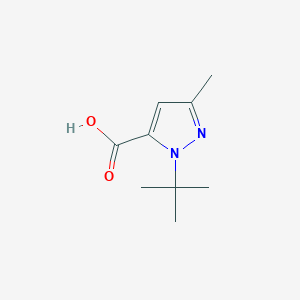
1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid
Overview
Description
1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carboxylic acid, or MTPCA, is an organic compound that is used in a variety of scientific research applications. It is a derivative of pyrazole, a five-membered heterocyclic compound that contains a nitrogen atom in the ring. MTPCA is an important intermediate in the synthesis of a variety of biologically active compounds, such as inhibitors of enzymes and other biological targets. In addition, it is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
Antitumor Agents: A study synthesized novel methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(aryl)-1H-benzo[d]imidazole-5-carboxylates and found that some of these compounds showed significant activity against various human tumor cell lines, including Non-Small Cell Lung Cancer, Melanoma, and Leukemia (Abonía et al., 2011).
Synthesis of Pyrazole-4-carboxylic Acids: Research on the synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids was conducted, demonstrating the potential for large-scale production of these compounds (Iminov et al., 2015).
Synthesis of Pyrazole Carboxamides: A novel and efficient synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides was developed, offering more versatile synthesis options for these compounds (Bobko et al., 2012).
Crystal Structure Analysis: The crystal structure of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate was determined, providing insights into the structural aspects of such compounds (Richter et al., 2009).
Coordination Complexes: Pyrazole-dicarboxylate acid derivatives were synthesized and their coordination/chelation properties with Cu(II)/Co(II)/Zn(II) were studied, resulting in the formation of mononuclear chelate complexes (Radi et al., 2015).
Mechanism of Action
Target of Action
Compounds with a tert-butyl group have been known to interact with various macromolecular complexes . For instance, tert-butyl groups have been attached to fragments of synaptotagmin-1, complexin-1, and neuronal SNAREs, which are involved in neurotransmitter release .
Mode of Action
The tert-butyl group is known to exhibit unique reactivity patterns due to its crowded nature . In the context of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction, the tert-butyl group participates in electronically divergent processes with the metal catalyst .
Biochemical Pathways
The tert-butyl group has been highlighted for its implications in biosynthetic and biodegradation pathways . It’s also worth noting that the tert-butyl group has been used in the synthesis of indole derivatives, which are prevalent moieties in selected alkaloids .
Pharmacokinetics
Tert-butyl esters, which share a similar structure, have been synthesized from tert-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate . This suggests that the compound may have similar ADME properties to tert-butyl esters.
Result of Action
The tert-butyl group has been used as a probe for nmr studies of macromolecular complexes . The tert-butyl resonances of the tagged proteins were generally sharp and intense, indicating that tagging proteins with tert-butyl groups could be a powerful approach to study large biomolecular assemblies .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid. For instance, the extensive use of tert-butyl ethers as gasoline additives has led to environmental pollution globally due to their high solubility and recalcitrance . Therefore, the environmental context could potentially affect the behavior and impact of compounds containing the tert-butyl group.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-tert-butyl-5-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-6-5-7(8(12)13)11(10-6)9(2,3)4/h5H,1-4H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPMLZWJUMATOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372537 | |
| Record name | 1-tert-butyl-3-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727073 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
175277-09-5 | |
| Record name | 1-tert-butyl-3-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



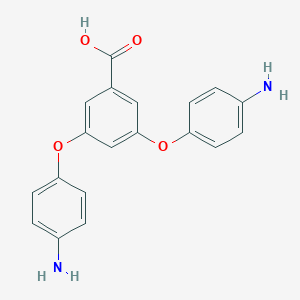


![1-[(2-Chloro-5-nitrophenyl)sulfonyl]-1H-pyrrole](/img/structure/B62795.png)
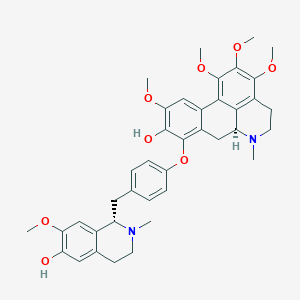

![4-Chloropyrido[3,4-d]pyridazine](/img/structure/B62802.png)
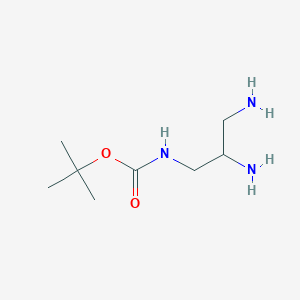
![3H-Cyclopent[c]isoxazole,3a,4,5,6-tetrahydro-6-(1-methylethyl)-,cis-(9CI)](/img/structure/B62804.png)
![[2-Ethoxy-3-(octadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B62809.png)
![3-(Methylsulfonyl)-6,7-dihydrobenzo[c]thiophene-1-carboxylic acid](/img/structure/B62810.png)
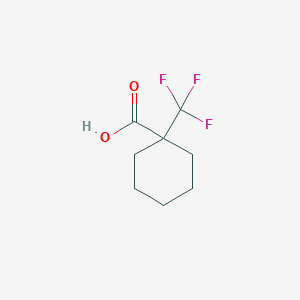

![2-(Methylthio)oxazolo[4,5-b]pyridine](/img/structure/B62820.png)